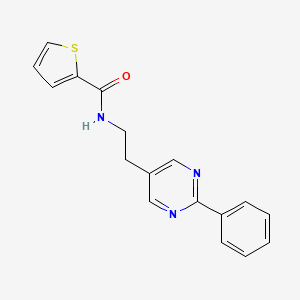
1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a piperazine ring, a pyridazine ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Starting with 4-phenylpiperazine, which can be synthesized from phenylhydrazine and ethylene diamine.
Synthesis of the pyridazine derivative: The 6-(p-tolyl)pyridazine can be synthesized from p-tolylhydrazine and a suitable dicarbonyl compound.
Thioether linkage formation: The final step involves the reaction of the piperazine derivative with the pyridazine derivative in the presence of a thioether-forming reagent, such as thiourea or a similar sulfur donor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with piperazine and pyridazine rings can interact with various receptors or enzymes, modulating their activity. The thioether linkage might also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(pyridazin-3-yl)ethanone: Lacks the thioether linkage and p-tolyl group.
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the combination of its piperazine and pyridazine rings with a thioether linkage and a p-tolyl group. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-18-7-9-19(10-8-18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBATRLALCZNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2773084.png)
![5-(3,4-dimethylphenyl)-1-[(4-ethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2773086.png)


![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)
![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)

![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)
![N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2773096.png)
![5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2773098.png)
![5-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]furan-2-carboxamide](/img/structure/B2773101.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

